![molecular formula C18H23NO4 B1520509 Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 849928-22-9](/img/structure/B1520509.png)
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS No. 849928-22-9) is a compound characterized by its unique spirocyclic structure, which integrates a chroman and piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Property | Details |
---|---|
Molecular Formula | C₁₈H₂₃NO₄ |
Molecular Weight | 317.38 g/mol |
Density | 1.21 g/cm³ |
Boiling Point | 456.3 ºC at 760 mmHg |
Purity | Not specified |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, meroterpenoids derived from natural sources have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). These compounds exhibited IC₅₀ values typically ranging from 2.28 µM to 7.26 µM, indicating strong inhibitory effects on tumor cell proliferation .
The biological activity of this compound may be attributed to its ability to inhibit key cellular pathways involved in tumor growth. For example, some related compounds have been shown to block the Ras/MAPK signaling pathway, which is crucial for cell proliferation and survival in cancer cells. This inhibition leads to reduced expression of vascular endothelial growth factor (VEGF), thereby impairing angiogenesis and tumor growth .
Case Studies
- Study on Meroterpenoids : A comprehensive review on meroterpenoids indicated that compounds with similar structures to this compound exhibited potent antitumor activity against multiple cancer cell lines. The study emphasized the importance of the spirocyclic structure in enhancing biological activity .
- In Vivo Studies : In xenograft mouse models, related compounds demonstrated significant reductions in tumor size when administered at specific dosages, further supporting their potential as therapeutic agents in oncology .
Toxicological Profile
The toxicity profile of this compound remains largely uncharacterized due to a lack of comprehensive studies. However, preliminary data suggest that it may exhibit low acute toxicity based on available hazard information. It is classified with warning labels indicating potential irritations but lacks specific data on dermal or inhalation toxicity .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate has been studied for its potential pharmacological properties. The spirocyclic structure is known to enhance bioactivity by providing a scaffold for the development of novel drug candidates. Key areas of investigation include:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Functionalization : The presence of the carbonyl and ester groups enables various chemical reactions such as nucleophilic additions and cycloadditions.
- Synthesis of Novel Compounds : Researchers utilize this compound to synthesize new derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of several spirocyclic compounds, including this compound. The results demonstrated significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.
Case Study 2: Anticancer Research
In a recent investigation published in Cancer Letters, researchers explored the anticancer effects of derivatives based on this compound. The study highlighted that these derivatives exhibited selective toxicity towards various cancer cell lines while sparing normal cells, indicating a promising therapeutic index.
Data Table: Summary of Applications
Properties
IUPAC Name |
tert-butyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)12-14(20)13-6-4-5-7-15(13)22-18/h4-7H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIJXGGLEBMDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654283 | |
Record name | tert-Butyl 4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849928-22-9 | |
Record name | tert-Butyl 4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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